3-chloro-N-cyclohexyl-4-ethoxybenzamide
Overview
Description
3-chloro-N-cyclohexyl-4-ethoxybenzamide is an organic compound with the molecular formula C15H20ClNO2. It is characterized by the presence of a chloro group, a cyclohexyl group, and an ethoxy group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexyl-4-ethoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 4-ethoxybenzoic acid, which is then converted to 4-ethoxybenzoyl chloride using thionyl chloride.
Amidation Reaction: The 4-ethoxybenzoyl chloride is then reacted with cyclohexylamine to form N-cyclohexyl-4-ethoxybenzamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-cyclohexyl-4-ethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-cyclohexyl-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is studied for its properties as a building block in the synthesis of advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexyl-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
- 3-chloro-N-cyclohexylbenzamide
- 4-ethoxy-N-cyclohexylbenzamide
- 3-chloro-4-ethoxybenzamide
Comparison: 3-chloro-N-cyclohexyl-4-ethoxybenzamide is unique due to the presence of both the chloro and ethoxy groups, which confer distinct chemical and biological properties. Compared to 3-chloro-N-cyclohexylbenzamide, the ethoxy group enhances its solubility and reactivity. In contrast, 4-ethoxy-N-cyclohexylbenzamide lacks the chloro group, which affects its binding affinity and reactivity in substitution reactions .
Properties
IUPAC Name |
3-chloro-N-cyclohexyl-4-ethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-14-9-8-11(10-13(14)16)15(18)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWUDTRIUGOFLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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